

# 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

## CAS number 352673-16-6

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### Compound of Interest

Compound Name: 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Cat. No.: B1583956

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An In-depth Technical Guide to **1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid** (CAS: 352673-16-6)

## Introduction

**1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid**, identified by CAS Number 352673-16-6, is a synthetically valuable heterocyclic compound. It belongs to the class of N-acyl piperidines, incorporating a 2-chlorobenzoyl moiety attached to the nitrogen of a piperidine-4-carboxylic acid scaffold. This structure is of significant interest to researchers in medicinal chemistry and drug development. The piperidine ring is a privileged scaffold found in numerous pharmaceuticals, while the benzoyl group offers a site for diverse chemical modifications.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, designed for professionals engaged in chemical research and pharmaceutical development. The molecule is often utilized as a versatile building block in the synthesis of more complex molecules, including those targeted as protein degraders.<sup>[3]</sup>

## Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. Key identifiers and calculated properties are summarized below.

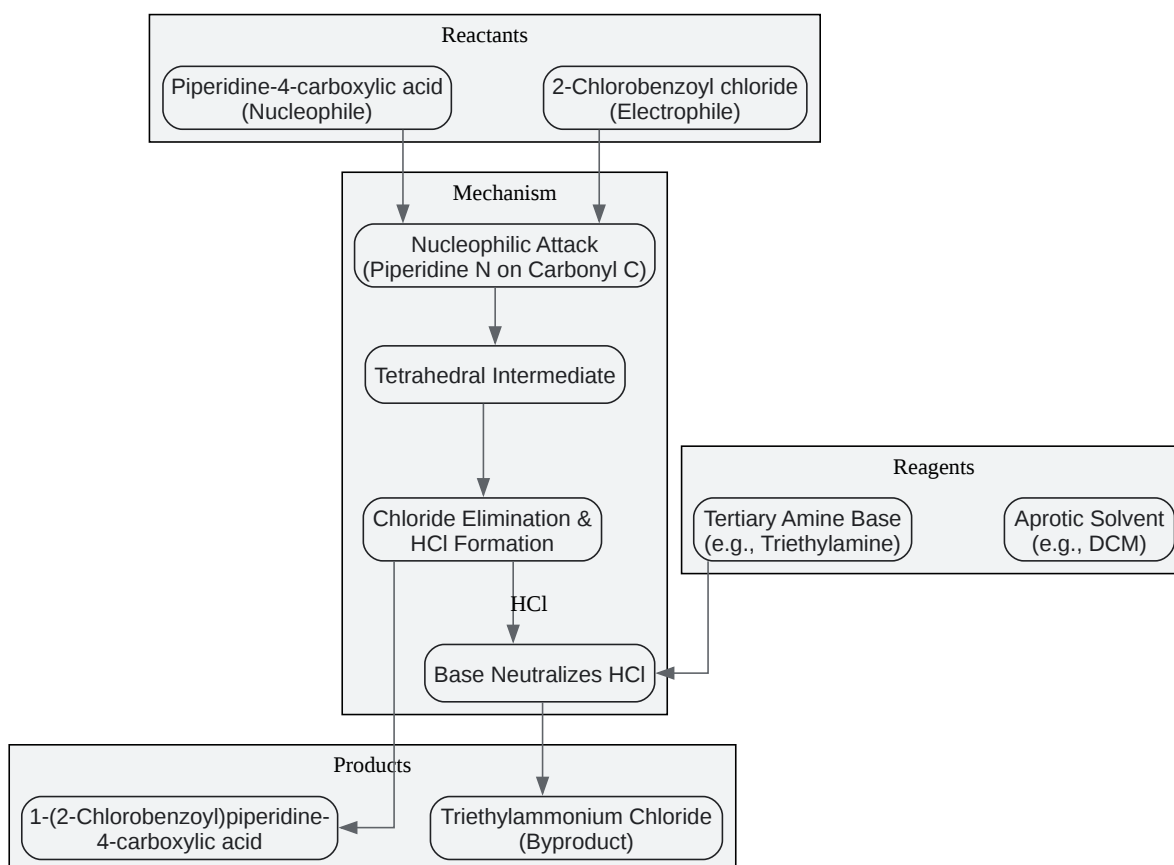
Property	Value	Source(s)
CAS Number	352673-16-6	[4][5][6]
Molecular Formula	C <sub>13</sub> H <sub>14</sub> ClNO <sub>3</sub>	[4][5][6]
Molecular Weight	267.71 g/mol	[3][5][6]
IUPAC Name	1-(2-chlorobenzoyl)piperidine-4-carboxylic acid	[4]
Synonyms	1-(2-chlorobenzoyl)isonipecotic acid	[4]
SMILES	<chem>O=C(C1CCN(C(C2=CC=CC=C2Cl)=O)CC1)O</chem>	[4]

## Synthesis and Mechanistic Rationale

The synthesis of **1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid** is most commonly achieved via the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This reaction is a classic example of nucleophilic acyl substitution.

## Reaction Mechanism

The core of the synthesis involves the nitrogen atom of the piperidine ring acting as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The presence of a chlorine atom on the benzoyl ring has minimal electronic impact on the reaction mechanism itself but is a key structural feature of the final product. A non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is essential. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7] This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction.



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Caption: Synthetic mechanism logical flow.

## Causality in Experimental Design

- Choice of Acylating Agent: 2-Chlorobenzoyl chloride is highly reactive, making it an efficient acylating agent that allows the reaction to proceed under mild conditions.<sup>[7]</sup>
- Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. They effectively dissolve the reactants without participating in the reaction, unlike protic solvents (e.g., water, alcohols) which could compete as nucleophiles.<sup>[7]</sup>
- Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) by adding the acyl chloride dropwise. This is a critical step to manage the exothermic nature of the acylation, preventing potential side reactions and ensuring controlled formation of the desired product.<sup>[7][8]</sup>

## Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a robust, self-validating procedure for the synthesis and purification of the title compound.

### Materials and Reagents

- Piperidine-4-carboxylic acid
- 2-Chlorobenzoyl chloride
- Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl) solution
- Water (deionized)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )

### Step-by-Step Procedure

- **Reaction Setup:** To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq). Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the reaction vessel to 0 °C using an ice-water bath. This is crucial for controlling the initial exotherm.
- **Addition of Acyl Chloride:** Add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5-10 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
- **Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup - Quenching and Extraction:**
  - Upon completion, carefully quench the reaction by adding water.
  - Transfer the mixture to a separatory funnel. Separate the organic layer.
  - Wash the organic layer sequentially with 1 M HCl solution (to remove excess TEA), water, and finally brine.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure **1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid**.

Caption: Experimental synthesis and purification workflow.

## Analytical Characterization

Structural confirmation of the synthesized compound is paramount. The following techniques are standard for characterizing **1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorobenzoyl group (typically in the  $\delta$  7.2-7.8 ppm range), the protons on the piperidine ring (a complex series of multiplets in the  $\delta$  1.5-4.5 ppm range), and a broad singlet for the carboxylic acid proton (often  $>10$  ppm, solvent dependent).
  - $^{13}\text{C}$  NMR: Key signals would include the carbonyl carbons of the amide and carboxylic acid ( $\delta$  165-180 ppm), aromatic carbons ( $\delta$  125-140 ppm), and aliphatic carbons of the piperidine ring ( $\delta$  25-55 ppm).[\[9\]](#)
- Mass Spectrometry (MS):
  - Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The spectrum should show a prominent ion corresponding to  $[\text{M}+\text{H}]^+$  at  $m/z$  268.71 or  $[\text{M}-\text{H}]^-$  at  $m/z$  266.71. The characteristic isotopic pattern for one chlorine atom ( $^{35}\text{Cl}/^{37}\text{Cl}$  ratio of approximately 3:1) would be a key diagnostic feature.
- Infrared (IR) Spectroscopy:
  - The IR spectrum should display characteristic absorption bands. A broad O-H stretch from the carboxylic acid (around 2500-3300  $\text{cm}^{-1}$ ), a C=O stretch from the carboxylic acid (around 1700-1725  $\text{cm}^{-1}$ ), and a C=O stretch from the tertiary amide (around 1630-1660  $\text{cm}^{-1}$ ) would be expected.

## Applications in Research and Drug Discovery

While specific biological activities for this exact compound are not widely published, its structural components are prevalent in medicinal chemistry. The benzoylpiperidine scaffold is a privileged structure, known to interact with various biological targets, particularly G-protein coupled receptors.[\[2\]](#)

- Scaffold for CNS Agents: The 4-benzoylpiperidine fragment is a key pharmacophore in ligands for serotonergic and dopaminergic receptors, which are targets for treating neurological and psychiatric disorders.[\[2\]](#)

- **Intermediate for Complex Synthesis:** As a bifunctional molecule (containing both a carboxylic acid and a stable amide), it serves as an excellent starting point for building more complex molecules. The carboxylic acid can be converted to esters, amides, or other functional groups, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.[\[1\]](#)[\[10\]](#)
- **Inhibitor Development:** Piperidine and piperazine carboxylic acid derivatives have been investigated for a range of biological activities, including anticholinesterase activity for potential Alzheimer's treatment and as inhibitors of enzymes like dihydrofolate reductase or fatty acid amide hydrolase.[\[11\]](#)[\[12\]](#)[\[13\]](#) Derivatives of this compound could be synthesized and screened for similar activities. For example, related 5-arylpyrazine-2-carboxylic acid derivatives have shown activity against *Mycobacterium tuberculosis*.[\[14\]](#)

## Conclusion

**1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid** is a well-defined chemical entity whose synthesis rests on fundamental principles of organic chemistry. The protocol outlined provides a reliable method for its preparation, and its structure can be unequivocally confirmed through standard analytical techniques. Its primary value lies in its role as a versatile intermediate, providing researchers and drug development professionals with a strategic building block for creating novel compounds with potential therapeutic applications, especially in the fields of CNS disorders and enzyme inhibition.

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